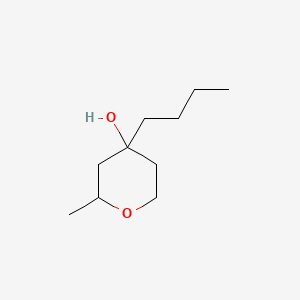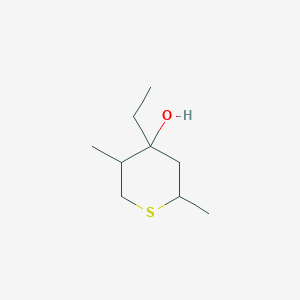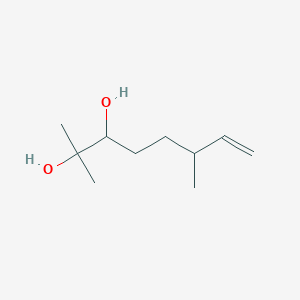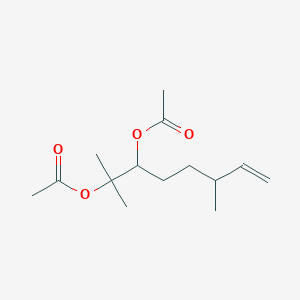
3-O-acetyl-1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol
説明
3-O-acetyl-1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol, also known as ADTM, is a compound that has been studied for its potential applications in scientific research. ADTM is a thio-analog of the sugar nucleotide analog, 2,4-dideoxy-2,4-imino-D-arabinitol (DAB), and has been shown to inhibit glycosyltransferases.
作用機序
3-O-acetyl-1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol inhibits glycosyltransferases by binding to the active site of the enzyme, thereby preventing the transfer of sugar moieties to the acceptor substrate. This results in the inhibition of glycoprotein and glycolipid biosynthesis, which can have downstream effects on cell signaling and communication.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against several viruses, including HIV.
実験室実験の利点と制限
One advantage of using 3-O-acetyl-1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol in lab experiments is its specificity for glycosyltransferases, which allows for the targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation is that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
1. Further studies are needed to elucidate the precise mechanisms by which 3-O-acetyl-1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol inhibits glycosyltransferases.
2. The potential therapeutic applications of this compound in the treatment of cancer, inflammation, and infectious diseases should be explored further.
3. The development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic targets for disease.
4. The use of this compound in combination with other inhibitors or drugs could lead to synergistic effects and improved therapeutic outcomes.
5. The development of new methods for synthesizing this compound could improve its availability and reduce its cost for use in scientific research.
科学的研究の応用
3-O-acetyl-1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol has been studied for its potential applications in scientific research, particularly in the field of glycobiology. Glycosyltransferases are enzymes that play a crucial role in the biosynthesis of glycoproteins and glycolipids. Inhibition of these enzymes can lead to the discovery of new therapeutic targets for diseases such as cancer, inflammation, and infectious diseases.
特性
IUPAC Name |
(2-ethyl-3,6-dimethylthian-4-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2S/c1-5-11-8(3)10(13-9(4)12)6-7(2)14-11/h7-8,10-11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSCWDYIUHOXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(S1)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




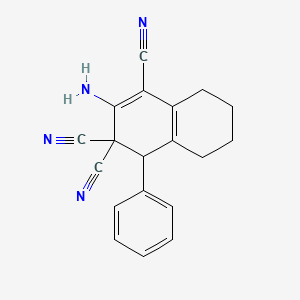
![2-[(dipentylamino)carbonyl]benzoic acid](/img/structure/B3819831.png)

![N,N'-1,2-ethanediylbis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide]](/img/structure/B3819843.png)
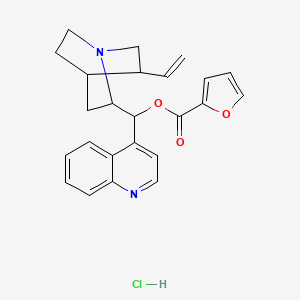

![1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B3819874.png)
![3-butyn-1-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3819881.png)
